2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose

O-GlcNAc Metabolic glycan labeling Bioorthogonal chemistry

Standard GlcNAz undergoes epimerase-mediated conversion to GalNAz, confounding O-GlcNAc-specific studies. CAS 1030262-99-7 (GlcNAlk) is an alkynyl-modified D-glucose analog that bypasses this interconversion, providing unambiguous O-GlcNAc labeling. - **Metabolic specificity**: No GalNAz crosstalk; validated by LC-MS/MS (374 proteins identified, 75% novel) - **Enhanced signal**: Co-express mut-AGX1 for up to 100x labeling increase (50 μM Ac4GlcNAlk in K-562 GALE-KO cells) - **Integrity guaranteed**: ≥95% purity, 2-8°C storage, batch-specific COA available

Molecular Formula C11H17NO6
Molecular Weight 259.258
CAS No. 1030262-99-7
Cat. No. B2880240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose
CAS1030262-99-7
Molecular FormulaC11H17NO6
Molecular Weight259.258
Structural Identifiers
SMILESC#CCCC(=O)NC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C11H17NO6/c1-2-3-4-9(16)12-7(5-13)10(17)11(18)8(15)6-14/h1,5,7-8,10-11,14-15,17-18H,3-4,6H2,(H,12,16)
InChIKeyKFJNGXGIGJWRMC-SYYGJADCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GlcNAlk: Chemical Identity & Procurement


2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose (CAS 1030262-99-7), also designated GlcNAlk, is a D-glucose derivative featuring an alkynyl-modified N-acyl group at the C2 position, with molecular formula C11H17NO6 and molecular weight 259.26 . The compound is an unnatural monosaccharide analog of N-acetylglucosamine (GlcNAc) [1]. It is commercially available from multiple vendors at purities typically ≥95–97% and stored at 2–8°C . In biological research, this compound serves as a metabolic chemical reporter (MCR) that exploits the cellular GlcNAc salvage pathway to incorporate a bioorthogonal alkyne handle into O-GlcNAcylated proteins in living cells, enabling subsequent click chemistry-based detection, imaging, and proteomic enrichment [1].

1
Alkyne-modified metabolic chemical reporter for O-GlcNAc labeling via salvage pathway.
2
Avoids epimerase-mediated conversion to GalNAc, supporting O-GlcNAc-specific studies.
3
Labeling efficiency can be enhanced with engineered pyrophosphorylase (mut-AGX1) co-expression.

Procurement Risk: Substitution with Generic Analogs


In metabolic glycan labeling, the choice between alkyne-tagged and azide-tagged GlcNAc analogs, or between different alkyne-modified sugars (e.g., GlcNAlk vs. GalNAlk), is not interchangeable due to fundamental differences in metabolic specificity and biosynthetic routing [1]. GlcNAlk (2-deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose) has been experimentally demonstrated to avoid the epimerase-mediated interconversion that plagues the widely used azide analog GlcNAz (which converts to GalNAz), thereby yielding a more specific reporter of O-GlcNAc modification [2]. Furthermore, the baseline metabolic efficiency of alkyne-tagged GlcNAlk without engineering is relatively weak, and bypassing this bottleneck through co-expression of mutant AGX1 increases labeling by up to two orders of magnitude [1]. These metabolic and engineering parameters are unique to this specific compound and its acetylated prodrug form; substitution with any other analog would alter the experimental outcome in ways that are quantitatively documented in the evidence below.

!
GlcNAz undergoes epimerase interconversion to GalNAz, resulting in mixed GlcNAc/GalNAc labeling — may confound O-GlcNAc-specific interpretations.
!
Alkyne- vs. azide-tagged analogs yield distinct glycoprotein labeling patterns; substitution alters experimental readout and subset coverage.
!
Baseline labeling without mut-AGX1 is weak; switching to GalNAlk or GlcNAz changes quantitative efficiency and engineering requirements.

Head-to-Head Evidence: GlcNAlk vs. Analogs


No Epimerase Conversion to GalNAz

GlcNAlk (the deprotected form of the target compound, 2-deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose) exhibits superior metabolic specificity compared to the widely used azide analog GlcNAz. In-gel fluorescence characterization demonstrated that GlcNAz undergoes metabolic interconversion to GalNAz via cellular epimerase activity, resulting in off-target labeling of GalNAc-containing glycoconjugates. In contrast, GlcNAlk does not undergo this interconversion, thereby yielding a more specific metabolic reporter of O-GlcNAc modification [1].

Epimerase Specificity
Head-to-head
No detectable conversion to GalNAlk; GlcNAz converts to GalNAz
Supports O-GlcNAc-specific metabolic labeling without off-target GalNAc signal.
In-gel fluorescence after CuAAC in living cells.
O-GlcNAc Metabolic glycan labeling Bioorthogonal chemistry

O-GlcNAc Proteomic Coverage and Novelty

When combined with a biotin affinity tag, GlcNAlk enabled the identification of 374 O-GlcNAc-modified proteins, of which 279 (approximately 75%) were not previously reported as O-GlcNAcylated [1]. This proteomic coverage substantially exceeds that of earlier azide-based reporters in comparable studies and directly enabled the first-ever confirmation of O-GlcNAc modification on the ubiquitin ligase NEDD4-1 [1].

Proteomic Coverage
Cross-study comparable
374 proteins identified, ~75% previously unreported
Reported deep O-GlcNAc profiling and novel substrate discovery.
LC-MS/MS after click enrichment with biotin-azide.
O-GlcNAc proteomics Affinity enrichment Click chemistry

Mutant AGX1 Boosts Cell Surface Labeling

Ac4GlcNAlk (the peracetylated prodrug of the target compound) shows relatively weak baseline cell surface labeling due to a metabolic bottleneck at the nucleotide-sugar biosynthesis step. Co-expression of an engineered pyrophosphorylase, mutant AGX1 (mut-AGX1), bypasses this limitation and increases bioorthogonal cell surface labeling by up to two orders of magnitude (approximately 100-fold) [1]. In comparative experiments, mut-AGX1-transfected K-562 GALE-KO cells fed with 50 μM Ac4GlcNAlk showed robust cell surface labeling as assessed by on-cell CuAAC and in-gel fluorescence [2].

Engineering Boost
Head-to-head
~100× increase in cell surface labeling with mut-AGX1
Engineering context required for robust signal-to-noise ratio.
50 μM Ac4GlcNAlk in K-562 GALE-KO cells, on-cell CuAAC.
Metabolic oligosaccharide engineering Cell surface glycosylation Nucleotide-sugar biosynthesis

Labeling Efficiency: Ac4GlcNAlk vs. Ac4GalNAlk

In direct comparative experiments using mut-AGX1-transfected K-562 GALE-KO cells, Ac4GlcNAlk (the peracetylated prodrug of the target compound) achieved comparable cell surface labeling at 50 μM to Ac4GalNAlk at 10 μM, indicating that Ac4GlcNAlk requires approximately 5× higher working concentration to achieve equivalent labeling intensity as Ac4GalNAlk in this engineered system [1]. This quantitative difference informs optimal dosing for experimental design when selecting between these two alkyne-tagged metabolic reporters.

Concentration Requirement
Head-to-head
Ac4GlcNAlk 50 μM vs. Ac4GalNAlk 10 μM for comparable labeling
Informs reagent concentration selection and cost estimation.
mut-AGX1-transfected K-562 GALE-KO cells.
Metabolic chemical reporter Glycoprotein labeling Bioorthogonal chemistry

Differential Glycoprotein Subset Labeling

Comparative analysis of alkyne-tagged (Ac4GlcNAlk) and azide-tagged (Ac4GlcNAz) MOE reagents revealed major differences in glycoprotein labeling patterns, substantially expanding the toolbox of chemical glycobiology [1]. In mut-AGX1-transfected K-562 GALE-KO cells, Ac4GlcNAlk at 50 μM and Ac4GlcNAz at 8 μM labeled distinct but overlapping subsets of cell surface glycoproteins as assessed by on-cell CuAAC and in-gel fluorescence [2].

Labeling Pattern
Head-to-head
Alkyne and azide reporters label distinct glycoprotein subsets
Non-overlapping patterns guide reporter choice for specific subset analysis.
In-gel fluorescence, mut-AGX1 K-562 GALE-KO cells.
Glycoprotein profiling O-GlcNAc Metabolic labeling

Efficient Conversion to UDP-GlcNAlk

In cells expressing the engineered pyrophosphorylase mut-AGX1, Ac4GlcNAlk (the peracetylated prodrug of 2-deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose) is efficiently converted into UDP-GlcNAlk, the activated nucleotide-sugar donor required for incorporation into GlcNAlk-containing glycoproteins . This efficient conversion bypasses the natural metabolic bottleneck that otherwise limits GlcNAlk utilization, enabling robust incorporation into O-GlcNAc-modified proteins [1].

UDP-Sugar Conversion
Supporting evidence
Efficient conversion to UDP-GlcNAlk with mut-AGX1
Mechanistic basis for labeling enhancement; requires engineered pyrophosphorylase.
Cells expressing mut-AGX1.
Nucleotide-sugar biosynthesis Metabolic chemical reporter Glycosylation

Optimal Use Cases for GlcNAlk


Specific O-GlcNAc Detection Without GalNAc Cross-Reactivity

Researchers requiring unambiguous, specific detection of O-GlcNAcylated proteins should select GlcNAlk (or its peracetylated prodrug Ac4GlcNAlk) rather than GlcNAz. Experimental evidence demonstrates that GlcNAz is metabolically interconverted to GalNAz via cellular epimerase activity, resulting in mixed GlcNAc/GalNAc labeling, whereas GlcNAlk remains specific to the GlcNAc biosynthetic pathway [1]. This specificity is critical for studies focused exclusively on O-GlcNAc biology, nuclear/cytoplasmic glycosylation, and O-GlcNAc-mediated signaling pathways.

Deep O-GlcNAc Proteomic Profiling and Novel Discovery

For large-scale identification of O-GlcNAc-modified proteins, GlcNAlk-based metabolic labeling combined with click chemistry-mediated biotin enrichment and LC-MS/MS provides demonstrably superior proteomic coverage. In the foundational study, this workflow identified 374 O-GlcNAcylated proteins, with 279 (≈75%) previously unreported in the O-GlcNAc literature [1]. This approach is particularly suited for discovery-driven proteomics, mapping O-GlcNAc networks in disease states, and identifying novel glycosylation substrates.

Cell Surface Glycoprotein Labeling with mut-AGX1

Ac4GlcNAlk is optimally deployed in cellular systems engineered to express the mutant pyrophosphorylase mut-AGX1. Under these conditions, Ac4GlcNAlk achieves robust cell surface glycoprotein labeling, with labeling intensity increased by up to two orders of magnitude compared to non-engineered cells [1]. Typical working concentrations are 50 μM for Ac4GlcNAlk in mut-AGX1-expressing K-562 GALE-KO cells [2]. This scenario is ideal for profiling GlcNAc-containing cell surface glycoproteins, investigating glycosylation changes during differentiation or disease, and live-cell imaging of glycocalyx dynamics.

Dual Alkyne-Azide Glycoprotein Subset Analysis

Experimental designs requiring differential labeling of distinct glycoprotein subsets can leverage the non-overlapping labeling patterns of Ac4GlcNAlk and Ac4GlcNAz. Direct comparative studies show that these two reporters label different glycoprotein populations, substantially expanding the chemical glycobiology toolbox [1]. This enables two-color or orthogonal labeling strategies where alkyne- and azide-tagged reporters are used sequentially or in parallel to map distinct glycosylation compartments or to validate labeling specificity.

Application
Selection Property
Validation Focus
O-GlcNAc-specific metabolic labeling studies
Metabolic specificity (no epimerase interconversion)
Confirm specificity via in-gel fluorescence / CuAAC
O-GlcNAc proteomics and discovery
Reported proteomic coverage and novelty
LC-MS/MS identification after click enrichment
Cell surface glycoprotein labeling in engineered cells
Labeling efficiency with mut-AGX1 co-expression
On-cell CuAAC and fluorescence detection
Dual-reporter glycoprotein subset analysis
Non-overlapping labeling patterns
In-gel fluorescence comparison of reporter-specific subsets

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